Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride
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Overview
Description
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3 and a molecular weight of 236.7 g/mol . It is a hydrochloride salt form of a piperidine derivative, often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: An amino group is introduced at the 2-position of the piperidine ring using reagents such as ammonia or amines.
Esterification: The carboxylic acid group is esterified to form the methyl ester.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. It may also interact with receptors or ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoate;hydrochloride: Similar structure but with an indole ring instead of a piperidine ring.
Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate: Similar structure but without the hydrochloride salt form.
Uniqueness
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride is unique due to its specific piperidine ring structure and the presence of both amino and oxo functional groups. This combination of features makes it a versatile compound for various chemical reactions and research applications .
Properties
Molecular Formula |
C9H17ClN2O3 |
---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12;/h6-7H,2-5,10H2,1H3,(H,11,12);1H |
InChI Key |
GCYWVOGKOSQSSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCNC1=O)N.Cl |
Origin of Product |
United States |
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